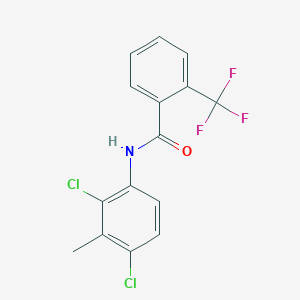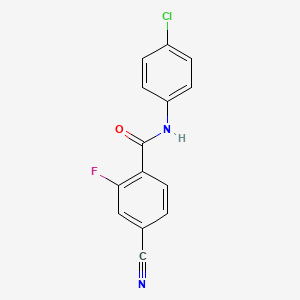![molecular formula C18H30ClNO3 B4400920 4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4400920.png)
4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(2-butoxyphenoxy)butyl]morpholine hydrochloride, commonly known as BMBM, is a chemical compound that has gained significant attention due to its potential applications in scientific research. BMBM is a type of morpholine derivative that has been synthesized through various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of BMBM is not fully understood. However, it has been suggested that BMBM may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. BMBM has also been shown to regulate the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
BMBM has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BMBM has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, BMBM has been shown to have neuroprotective effects by reducing oxidative stress and regulating the expression of genes involved in neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMBM has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, BMBM has been found to have low toxicity and is well-tolerated by cells and animals. However, there are also limitations to the use of BMBM in laboratory experiments. For example, BMBM has relatively low solubility in water, which can limit its use in certain applications. Additionally, the mechanism of action of BMBM is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of BMBM. One potential area of research is the development of BMBM-based therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BMBM and its effects on various biological systems. Finally, the synthesis and purification methods for BMBM could be further optimized to improve the yield and purity of the final product.
Conclusion:
In conclusion, BMBM is a morpholine derivative that has gained significant attention for its potential applications in scientific research. It has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. BMBM has several potential applications in the development of therapies for various diseases, and further research is needed to fully understand its effects on biological systems.
Aplicaciones Científicas De Investigación
BMBM has been widely studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. BMBM has been used in several studies to investigate its potential therapeutic effects on various diseases, including cancer, osteoporosis, and cardiovascular diseases. Additionally, BMBM has been used in neuroscience research to investigate its effects on the central nervous system.
Propiedades
IUPAC Name |
4-[4-(2-butoxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-2-3-13-21-17-8-4-5-9-18(17)22-14-7-6-10-19-11-15-20-16-12-19;/h4-5,8-9H,2-3,6-7,10-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUVXYGHGBLUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloro-6-nitrobenzyl)thio]-4-methylpyrimidine](/img/structure/B4400837.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4400857.png)
![{4-[(4-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4400858.png)
![2-methyl-N-{4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4400872.png)
![1-{4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4400888.png)


![1-[4-(4-biphenylyloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400908.png)
![N-[2-(pentanoylamino)phenyl]-2-furamide](/img/structure/B4400911.png)
![{4-[(5-bromo-2-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400918.png)
![N-ethyl-5-[(ethylamino)sulfonyl]-2,4-dimethoxybenzamide](/img/structure/B4400924.png)

![N-dibenzo[b,d]furan-3-yl-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4400936.png)